A 922500

Übersicht

Beschreibung

A 922500 is a potent, selective, and orally bioavailable inhibitor of diacylglycerol acyltransferase 1 (DGAT-1). This enzyme plays a crucial role in the synthesis of triglycerides, which are important for energy storage in the body. By inhibiting DGAT-1, this compound has shown potential in reducing triglyceride levels and has been studied for its effects on obesity and related metabolic disorders .

Wissenschaftliche Forschungsanwendungen

A 922500 wurde ausgiebig auf seine potenziellen therapeutischen Anwendungen in verschiedenen Bereichen untersucht:

Biologie: Untersucht auf seine Auswirkungen auf den Lipidstoffwechsel und die Energiespeicherung in Zellen.

Medizin: Als potenzielle Behandlung für Fettleibigkeit, Dyslipidämie und verwandte Stoffwechselstörungen erforscht. .

Industrie: In der Entwicklung neuer therapeutischer Wirkstoffe zur Behandlung von Stoffwechselerkrankungen eingesetzt.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es selektiv das Enzym Diacylglycerol-Acyltransferase 1 hemmt. Dieses Enzym katalysiert den letzten Schritt der Triglyceridsynthese, der die Veresterung von Diacylglycerol mit Fettsäure-Coenzym-A beinhaltet. Durch die Hemmung dieses Enzyms reduziert this compound die Synthese von Triglyceriden, was zu niedrigeren Triglyceridspiegeln im Blut und in den Geweben führt. Dieser Mechanismus ist besonders vorteilhaft bei Erkrankungen wie Fettleibigkeit und Dyslipidämie, bei denen erhöhte Triglyceridspiegel ein Problem darstellen .

Wirkmechanismus

Target of Action

A 922500, also known as DGAT-1 Inhibitor 4a, primarily targets the enzyme Diacylglycerol Acyltransferase 1 (DGAT-1) . DGAT-1 is responsible for the final step in the synthesis of triglycerides . It is involved in the formation of lipid droplets in cells and plays a crucial role in lipid metabolism .

Mode of Action

This compound acts as a potent, selective, and orally bioavailable inhibitor of DGAT-1 . It inhibits both human and mouse forms of the enzyme with IC50 values of 9 nM and 22 nM, respectively . This inhibition disrupts the formation of triglycerides, thereby affecting lipid metabolism within the cell .

Biochemical Pathways

By inhibiting DGAT-1, this compound disrupts the triglyceride synthesis pathway . This leads to a decrease in the formation of lipid droplets within cells . The imbalance of synthesis and catabolism of fatty acids in cells can lead to an alteration of lipid droplet content .

Pharmacokinetics

This compound is a small molecule with a molecular weight of 428.48 . It is soluble in DMSO, but insoluble in water and ethanol . The compound is stable under normal temperatures and pressures . .

Result of Action

The inhibition of DGAT-1 by this compound has several cellular effects. It has been shown to suppress cell proliferation, promote fatty acid oxidation (FAO), induce the production of reactive oxygen species (ROS), and trigger apoptosis in certain cell types . Moreover, it has been associated with significant weight loss in DIO mice without affecting food intake .

Biochemische Analyse

Biochemical Properties

A 922500 interacts with the enzyme DGAT-1, which catalyzes the final step of triglyceride synthesis . It inhibits both human and mouse forms of DGAT-1 with IC50 values of 7 nM and 24 nM, respectively . This compound does not inhibit other acyltransferases, such as DGAT-2, ACAT-1, and ACAT-2 .

Cellular Effects

In cellular contexts, this compound has been shown to suppress cell proliferation and induce apoptosis in certain cell types . For instance, in GBM cells, treatment with this compound led to upregulation of CPT1A protein, promoted fatty acid oxidation (FAO), and production of reactive oxygen species (ROS), thereby inducing apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects by inhibiting the activity of DGAT-1 . This inhibition disrupts the final step of triglyceride synthesis, thereby affecting lipid metabolism within the cell . The compound’s interaction with DGAT-1 is a key aspect of its mechanism of action .

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models, including Zucker fatty rats and diet-induced dyslipidemic hamsters

Metabolic Pathways

This compound is involved in the metabolic pathway of triglyceride synthesis, where it inhibits the enzyme DGAT-1 . This enzyme catalyzes the final step in the synthesis of triglycerides, a type of lipid .

Transport and Distribution

Given its role as a DGAT-1 inhibitor, it is likely to be involved in lipid metabolism pathways within cells .

Subcellular Localization

The subcellular localization of this compound is not explicitly documented. Considering its role as a DGAT-1 inhibitor, it is likely to be found in regions of the cell where lipid metabolism and triglyceride synthesis occur .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

A 922500 kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion spezifischer organischer Verbindungen unter kontrollierten Bedingungen beinhaltetDie Löslichkeit von this compound in organischen Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Dimethylformamid (DMF) erleichtert seine Herstellung .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound beinhaltet die Skalierung des Laborsyntheseprozesses unter Gewährleistung von hoher Reinheit und Ausbeute. Die Verbindung wird typischerweise in kristalliner Form hergestellt und bei niedrigen Temperaturen gelagert, um ihre Stabilität zu erhalten. Der Produktionsprozess beinhaltet strenge Qualitätskontrollmaßnahmen, um Konsistenz und Wirksamkeit zu gewährleisten .

Analyse Chemischer Reaktionen

Reaktionstypen

A 922500 unterliegt hauptsächlich Hemmungsreaktionen mit dem Enzym Diacylglycerol-Acyltransferase 1. Es interagiert nicht signifikant mit anderen Acyltransferasen, wie Diacylglycerol-Acyltransferase 2, Acyl-Coenzym-A-Cholesterin-Acyltransferase 1 und Acyl-Coenzym-A-Cholesterin-Acyltransferase 2 .

Häufige Reagenzien und Bedingungen

Die Verbindung ist in organischen Lösungsmitteln wie Ethanol, DMSO und DMF löslich. Es wird typischerweise in Konzentrationen im Bereich von Nanomolar bis Mikromolar in verschiedenen biologischen Assays verwendet .

Hauptprodukte, die gebildet werden

Das Hauptprodukt der Reaktion mit this compound ist die Hemmung der Diacylglycerol-Acyltransferase-1-Aktivität, was zu einer verringerten Synthese von Triglyceriden führt .

Vergleich Mit ähnlichen Verbindungen

A 922500 ist einzigartig in seiner hohen Selektivität und Potenz als Diacylglycerol-Acyltransferase-1-Inhibitor. Es zeigt eine ausgezeichnete Selektivität gegenüber anderen Acyltransferasen, einschließlich Diacylglycerol-Acyltransferase 2 und Acyl-Coenzym-A-Cholesterin-Acyltransferase 1 und 2 . Ähnliche Verbindungen umfassen:

T863: Ein weiterer Diacylglycerol-Acyltransferase-1-Inhibitor mit ähnlichen Anwendungen in der Stoffwechselforschung.

PF-04620110: Ein Diacylglycerol-Acyltransferase-1-Inhibitor, der auf seine Auswirkungen auf den Lipidstoffwechsel untersucht wurde.

This compound zeichnet sich durch seine hohe Potenz und Selektivität aus, was es zu einem wertvollen Werkzeug sowohl in der Forschung als auch in potenziellen therapeutischen Anwendungen macht.

Eigenschaften

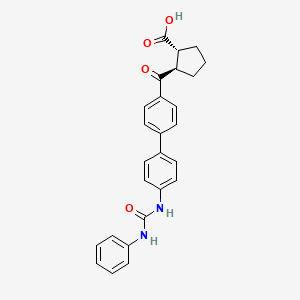

IUPAC Name |

(1R,2R)-2-[4-[4-(phenylcarbamoylamino)phenyl]benzoyl]cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O4/c29-24(22-7-4-8-23(22)25(30)31)19-11-9-17(10-12-19)18-13-15-21(16-14-18)28-26(32)27-20-5-2-1-3-6-20/h1-3,5-6,9-16,22-23H,4,7-8H2,(H,30,31)(H2,27,28,32)/t22-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOZRFEQDOFSZBV-DHIUTWEWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)C(=O)O)C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)C(=O)O)C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80242027 | |

| Record name | A-922500 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80242027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959122-11-3 | |

| Record name | (1R,2R)-2-[[4′-[[(Phenylamino)carbonyl]amino][1,1′-biphenyl]-4-yl]carbonyl]cyclopentanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959122-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | A-922500 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0959122113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | A-922500 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80242027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 959122-11-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | A-922500 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44698M475X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of (1R,2R)-2-(4'-(3-phenylureido)-[1,1'-biphenyl]-4-carbonyl)cyclopentane-1-carboxylic acid (A-922500)?

A: (1R,2R)-2-(4'-(3-phenylureido)-[1,1'-biphenyl]-4-carbonyl)cyclopentane-1-carboxylic acid (A-922500) is a potent and selective inhibitor of diacylglycerol O-acyltransferase 1 (DGAT1), an enzyme that catalyzes the final and committed step in triglyceride biosynthesis. [, , , ] By inhibiting DGAT1, A-922500 effectively reduces the synthesis of triglycerides within cells. [, , , ] This inhibition leads to downstream effects such as decreased triglyceride levels in serum, reduced free fatty acid levels, and potential improvements in lipid profiles. [, , ]

Q2: What evidence supports the efficacy of A-922500 in reducing triglyceride levels?

A: Studies using both genetic and diet-induced models of hypertriglyceridemia have demonstrated the triglyceride-lowering effects of A-922500. In Zucker fatty rats, a genetic model of obesity and hypertriglyceridemia, oral administration of A-922500 at 3 mg/kg resulted in a significant 39% reduction in serum triglycerides. [] Similarly, in diet-induced dyslipidemic hamsters, the same dose of A-922500 led to a substantial 53% decrease in serum triglyceride levels. [] These findings highlight the potential of A-922500 as a therapeutic agent for managing hypertriglyceridemia.

Q3: How does A-922500 impact lipid droplet formation in cells?

A: Research indicates that A-922500 effectively reduces lipid droplet biogenesis. [, , ] In a study investigating the role of lipid droplets during Toxoplasma gondii infection in human dendritic cells, treatment with A-922500 significantly reduced lipid droplet formation. [] This reduction was associated with a decrease in the percentage of infected cells and a slower parasite replication rate. [] These findings suggest that A-922500, through its inhibition of DGAT1, may influence lipid metabolism and modulate cellular processes related to lipid droplet biogenesis.

Q4: Has A-922500 demonstrated any impact on the expression of genes related to lipid metabolism?

A: Yes, in vitro studies using bovine embryos have shown that A-922500 can influence the expression of genes involved in lipid metabolism. Supplementation of embryo culture with A-922500 led to a downregulation of DGAT1 gene expression. [] Additionally, A-922500 treatment upregulated the expression of GLUT1, a gene involved in glucose metabolism. [] These findings indicate that A-922500 may exert its effects not only through direct enzyme inhibition but also by modulating the expression of key genes involved in lipid and energy metabolism.

Q5: Are there any potential safety concerns related to the systemic distribution of A-922500?

A: Research comparing A-922500 to another DGAT1 inhibitor, Compound A, highlights a potential safety advantage of A-922500. While both compounds effectively inhibited DGAT1 enzyme activity in vitro, Compound A exhibited systemic distribution in mice and caused skin aberrations. [] In contrast, A-922500 demonstrated preferential distribution to the intestine and improved obesity and insulin resistance in diet-induced obese mice without causing skin abnormalities. [] These findings suggest that the targeted intestinal distribution of A-922500 may contribute to a more favorable safety profile compared to systemically distributed DGAT1 inhibitors.

Q6: What is the significance of exploring intestine-targeted DGAT1 inhibition?

A: Research suggests that the intestine plays a key role in DGAT1-mediated effects on obesity and insulin resistance. A study comparing the effects of systemic versus intestine-targeted DGAT1 inhibition demonstrated that A-922500, with its preferential distribution to the intestine, effectively improved obesity and insulin resistance in mice without causing skin aberrations observed with the systemically distributed inhibitor. [] This finding highlights the importance of tissue-specific targeting in drug development and suggests that intestine-targeted DGAT1 inhibition may be a promising approach for addressing metabolic disorders.

Q7: Beyond metabolic disorders, are there other potential applications for A-922500 being investigated?

A: Emerging research suggests a potential role for A-922500 in modulating viral infections. In the context of SARS-CoV-2 infection, A-922500 demonstrated the ability to inhibit viral replication and reduce the production of pro-inflammatory mediators. [] This antiviral effect was linked to the compound's ability to modulate lipid droplet formation, which appears to be essential for SARS-CoV-2 replication. [] This finding underscores the broader therapeutic potential of A-922500 beyond its established role in metabolic diseases.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.